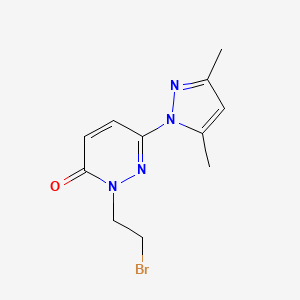

2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Description

This compound features a dihydropyridazinone core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 2 with a 2-bromoethyl chain. Its synthesis likely follows alkylation strategies analogous to those described for substituted pyridazinones, such as the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under basic conditions .

Properties

IUPAC Name |

2-(2-bromoethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O/c1-8-7-9(2)16(13-8)10-3-4-11(17)15(14-10)6-5-12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONMKDPEANSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2098039-06-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromoethyl group and a pyrazole moiety. Its molecular formula is , with a molecular weight of 297.15 g/mol. The structural formula can be represented as follows:

Pharmacological Activity

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following subsections summarize the key findings related to the biological activity of 2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one.

Anti-inflammatory Activity

In studies assessing the anti-inflammatory effects of similar pyrazole derivatives, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized from pyrazole frameworks demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Compounds with similar structures have been tested for their antimicrobial efficacy against various bacterial strains. In vitro studies indicated that certain pyrazole derivatives exhibited promising results against E. coli, Bacillus subtilis, and Aspergillus niger, suggesting potential applications in treating infections .

The mechanism by which 2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one exerts its biological effects may involve modulation of specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The interaction with these targets can lead to the inhibition of inflammatory mediators and microbial growth.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in carrageenan-induced edema models. Some compounds demonstrated significant reduction in edema comparable to ibuprofen .

- Antimicrobial Screening : Research involving the screening of pyrazole derivatives against Mycobacterium tuberculosis revealed that certain compounds exhibited high levels of inhibition, suggesting their potential as anti-tubercular agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Modifications: Pyridazinone Derivatives

Key Observations :

- Bromoethyl vs. Aminoethyl (): The bromoethyl group in the target compound offers electrophilic reactivity (e.g., Suzuki coupling or nucleophilic substitution), whereas the aminoethyl analog may participate in hydrogen bonding or salt formation, impacting solubility and crystallinity.

- Dimethylpyrazole vs. This difference may influence crystal packing and melting points.

Crystallographic and Hydrogen-Bonding Analysis

- Planarity: The target compound’s dihydropyridazinone core is expected to adopt near-planar geometry, similar to the benzimidazole analog (interplanar angle: 3.69° between pyridazinone and benzimidazole in ).

- Hydrogen Bonding : Unlike the N–H···O bonds observed in the benzimidazole-DMF cocrystal (), the bromoethyl group may participate in weaker C–H···Br or Br···π interactions, altering crystal lattice stability.

Physicochemical Properties

Research Tools and Methodologies

- Crystallography : Structures of analogs were resolved using SHELX () and visualized via ORTEP-3 (). Similar workflows apply to the target compound.

- Hydrogen-Bond Analysis: Graph-set analysis () could clarify packing motifs, contrasting the bromoethyl’s steric effects with the hydrogen-bonding propensity of amino or benzimidazole groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.